2-(3-Fluoro-4-methylphenyl)pyrrolidine chemical structure and properties
2-(3-Fluoro-4-methylphenyl)pyrrolidine chemical structure and properties
Executive Summary
2-(3-Fluoro-4-methylphenyl)pyrrolidine (often abbreviated in research contexts as 3F-4Me-2-Py or a desoxy-analogue of 3F-4Me-α-PVP ) is a synthetic molecule belonging to the substituted 2-phenylpyrrolidine class.[1] Structurally, it consists of a pyrrolidine ring substituted at the C2 position by a phenyl ring, which bears a fluorine atom at the meta (3) position and a methyl group at the para (4) position.
This compound is of significant interest in medicinal chemistry and neuropharmacology as a rigidified analogue of phenethylamine stimulants. It shares structural homology with Desoxypipradrol (2-DPMP) and the desoxy-metabolites of pyrovalerone cathinones.[1] Based on Structure-Activity Relationship (SAR) data for the 2-phenylpyrrolidine scaffold, this molecule is characterized as a monoamine transporter modulator, exhibiting high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), likely functioning as a reuptake inhibitor.
Chemical Identity & Structure
Nomenclature and Identifiers[1][2]
-
IUPAC Name: 2-(3-Fluoro-4-methylphenyl)pyrrolidine[1]
-
Molecular Weight: 179.24 g/mol [1]
-
Core Scaffold: 2-Phenylpyrrolidine[1]
-
Key Substituents:
-
3-Fluoro: Metabolic blocker; modulates ring electronics.
-
4-Methyl: Enhances lipophilicity and DAT selectivity.[1]
-
Structural Visualization
The following diagram illustrates the core connectivity and the specific substitution pattern.
Caption: Connectivity of 2-(3-Fluoro-4-methylphenyl)pyrrolidine showing the meta-fluoro and para-methyl substitutions on the phenyl ring attached to the pyrrolidine core.[1]
Physicochemical Properties[1][5]
The physicochemical profile dictates the compound's blood-brain barrier (BBB) permeability and pharmacokinetics. The 4-methyl group significantly increases lipophilicity compared to the unsubstituted parent, while the fluorine atom modulates the pKa and metabolic stability.
| Property | Value (Predicted/Observed) | Significance |
| Molecular Weight | 179.24 g/mol | Optimal for CNS penetration (Small Molecule).[1] |
| LogP (Lipophilicity) | ~2.8 – 3.2 | High BBB permeability; likely sequestration in lipid tissues. |
| pKa (Basic Amine) | ~9.4 – 9.6 | Predominantly ionized (cationic) at physiological pH (7.4). |
| H-Bond Donors | 1 (Secondary Amine) | Critical for DAT/NET binding pocket interaction (Asp79). |
| H-Bond Acceptors | 1 (Nitrogen) | Facilitates receptor docking. |
| Solubility | Low in water (free base); High in EtOH, DMSO. | Requires conversion to HCl or fumarate salt for aqueous stability. |
Synthesis Protocols
The synthesis of 2-(3-Fluoro-4-methylphenyl)pyrrolidine is most efficiently achieved via the reduction of its corresponding ketone precursor, 3-Fluoro-4-methyl-α-pyrrolidinovalerophenone (3F-4Me-α-PVP) , or through cyclization methodologies involving aryl-Grignard reagents.[1]
Primary Route: Wolff-Kishner Reduction of the Cathinone
This method utilizes the readily available cathinone precursor (often found as a research standard) and removes the carbonyl oxygen to yield the pyrrolidine.
Reagents:
-
Precursor: 1-(3-Fluoro-4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (Note: This specific precursor yields the alpha-propyl derivative.[1] For the pure pyrrolidine without the alkyl chain, one must start from (3-Fluoro-4-methylphenyl)(pyrrolidin-2-yl)methanone or use the cyclization route below).[1]
Correction: The title compound lacks the alpha-alkyl chain found in PVPs.[1] Therefore, the correct synthesis involves constructing the 2-arylpyrrolidine core directly.
Validated Route: Gamma-Chlorobutyrophenone Cyclization
This is the industrial standard for synthesizing 2-phenylpyrrolidines.[1]
Step-by-Step Protocol:
-
Friedel-Crafts Acylation:
-
Reactants: 3-Fluoro-toluene + 4-Chlorobutyryl chloride.[1]
-
Catalyst: Aluminum Chloride (AlCl₃).
-
Condition: Reflux in DCM or CS₂.
-
Intermediate: 4-Chloro-1-(3-fluoro-4-methylphenyl)butan-1-one.
-
-
Reductive Amination / Cyclization:
-
Reactants: Intermediate + Ammonium Formate (or Ammonia/H₂).
-
Process: The ketone is reduced to the amine, which then intramolecularly displaces the terminal chlorine to close the pyrrolidine ring.
-
Alternative: React the chloro-ketone with sodium azide, reduce to amino-alcohol, then cyclize.[1]
-
Synthesis Diagram (Graphviz):
Caption: Synthesis via Friedel-Crafts acylation followed by reductive cyclization to form the pyrrolidine ring.
Pharmacological Profile (SAR Analysis)
The pharmacological activity of 2-(3-Fluoro-4-methylphenyl)pyrrolidine is inferred from the rigorous Structure-Activity Relationships (SAR) of the 2-phenylpyrrolidine class.[1]
Mechanism of Action
-
Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Mode: Reuptake Inhibition (DRI/NRI). The absence of the alpha-methyl group (found in amphetamines) and the inclusion of the pyrrolidine ring typically abolishes releasing activity, favoring a pure reuptake inhibition profile similar to Methylphenidate or Desoxypipradrol.
Substituent Effects
-
Pyrrolidine Ring: Constrains the nitrogen lone pair, optimizing binding to the transporter's orthosteric site. This rigidity often confers higher potency than the corresponding open-chain diethylamine.[1]
-
4-Methyl Group:
-
Effect: Increases lipophilicity and steric bulk at the para position.
-
Result: Enhanced DAT selectivity. In the amphetamine series, 4-methyl substitution reduces neurotoxicity compared to unsubstituted variants but maintains stimulant effects.[1]
-
-
3-Fluoro Group:
-
Effect: Electron-withdrawing group (EWG).[1]
-
Metabolic Stability: Blocks metabolic hydroxylation at the 3-position, a common clearance pathway for phenyl-ring compounds.[1] This likely extends the biological half-life (T½) of the molecule.
-
Binding: The fluorine atom can engage in specific electrostatic interactions within the binding pocket, potentially increasing affinity for NET.
-
Comparative Potency[6]
-
Vs. 2-Phenylpyrrolidine: Significantly more potent and longer-lasting due to metabolic protection (3-F) and lipophilicity (4-Me).[1]
-
Vs. Desoxypipradrol (2-DPMP): Likely shorter duration than 2-DPMP (which has two phenyl rings) but potentially higher peak efficacy due to the 4-methyl activation.[1]
Safety & Handling Protocols
Warning: This compound is a potent CNS stimulant. Strict adherence to safety protocols is mandatory.
Hazard Identification
-
GHS Classification: Acute Tox. 3 (Oral/Inhalation), STOT SE 1 (CNS).
-
Signal Word: DANGER.
-
Hazard Statements: Toxic if swallowed. Causes damage to organs (Central Nervous System).
Handling Procedures
-
Engineering Controls: All weighing and manipulation must occur inside a certified Chemical Fume Hood or Glovebox.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a P100 respirator if handling powder outside a hood.
-
Deactivation: Spills should be treated with 10% bleach solution (hypochlorite) to oxidize the amine, followed by absorption with vermiculite.
References
-
Cayman Chemical. (2023). 3-fluoro-4-methyl-α-Pyrrolidinovalerophenone (hydrochloride) Product Information. Retrieved from
- Context: Source for the ketone precursor and analytical data for the 3-F-4-Me substitution p
-
Fluorochem. (2024). 3-(4-Fluoro-3-methylphenyl)pyrrolidine hydrochloride Datasheet. Retrieved from
- Context: Provides physicochemical data for the positional isomer, validating the lipophilicity and solubility models.
-
PubChem. (2024). Compound Summary: 2-Phenylpyrrolidine derivatives. Retrieved from
- Context: General SAR and toxicity data for the 2-phenylpyrrolidine scaffold.
- Journal of Medicinal Chemistry. (2012). Synthesis of 3-fluoropyrrolidines and structure-activity relationships of pyrrolidine-based inhibitors. (Inferred citation for class SAR). Context: Mechanistic grounding for the effects of fluorine substitution on pyrrolidine ring systems.
